Substance P is synthesized from a precursor protein encoded by the TAC1 gene. It is widely distributed throughout the body, particularly in the brain, spinal cord, and immune cells. The original discovery of substance P dates back to 1931, when it was identified as a tissue extract that induced intestinal contraction. Subsequent research has elucidated its structure and biological functions, highlighting its involvement in nociceptive pathways and inflammatory responses .
Substance P belongs to the tachykinin family of neuropeptides, which are characterized by their ability to stimulate smooth muscle contraction and modulate various physiological responses. It interacts predominantly with the neurokinin 1 receptor (NK1R), although it can also bind to neurokinin 2 and neurokinin 3 receptors .
The synthesis of Substance P (1-9) typically employs solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptides on a solid support. For Substance P (1-9), specific techniques include:
The synthesis process involves careful control of reaction times and conditions to minimize impurities. For example, increasing coupling times for specific amino acids can reduce deletion variants during synthesis .
Substance P (1-9) consists of nine amino acids from the N-terminal end of the full-length substance P peptide. Its sequence is critical for receptor binding and biological activity. The molecular formula is C₅₈H₈₁N₁₃O₁₄S, with a molecular weight of approximately 1,188.42 g/mol.
The peptide exhibits an amphiphilic nature due to its hydrophobic amino acids at one end and hydrophilic residues at the other. This property influences its interaction with cell membranes and receptors .
Substance P (1-9) primarily undergoes hydrolysis in biological systems, mediated by enzymes such as neutral endopeptidase. This degradation process is crucial for regulating its activity and ensuring that excessive signaling does not occur .
The peptide's half-life varies significantly between tissues and plasma; it lasts seconds to minutes in tissues but can persist for hours in plasma due to protective mechanisms against enzymatic degradation .
Substance P (1-9) exerts its effects by binding to neurokinin receptors, particularly NK1R. This interaction triggers intracellular signaling pathways involving phosphoinositide turnover and cyclic adenosine monophosphate production, leading to various cellular responses such as pain sensation and inflammation .
The binding affinity of substance P for NK1R is significantly higher than for other neurokinin receptors, indicating its primary role in mediating pain and inflammatory responses through this receptor pathway .
Substance P (1-9) appears as a white powder when synthesized. It is soluble in water and exhibits stability under controlled conditions but is sensitive to temperature changes.
The peptide's stability is influenced by pH levels; it remains stable at physiological pH but may degrade under extreme acidic or basic conditions. Its chemical reactivity includes susceptibility to proteolytic enzymes that can cleave peptide bonds .
Substance P (1-9) has several scientific uses:
Substance P (1-9) is a primary metabolic fragment derived from the full-length undecapeptide Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂). Substance P itself is synthesized from the preprotachykinin-A gene (TAC1), which undergoes alternative splicing to produce the precursor protein. Post-translational processing by prohormone convertases cleaves this precursor to yield the mature 11-amino-acid neuropeptide [1] [2] [10].
Once released, Substance P undergoes rapid enzymatic degradation in extracellular spaces and plasma, generating bioactive fragments. Substance P (1-9) and Substance P (1-7) are the predominant endogenous metabolites, formed through sequential C-terminal truncation [3]. These fragments exhibit distinct receptor affinities and biological activities compared to the parent peptide. For example, while intact Substance P preferentially activates neurokinin 1 receptor, Substance P (1-9) loses this activity but retains signaling capacity through alternative receptors like Mas-related G protein-coupled receptor X2 [3] [8].
Table 1: Key Enzymes in Substance P Metabolism
Enzyme | Site of Action | Primary Substrate | Metabolite Generated | Inhibitors/Regulators |
---|---|---|---|---|
Matrix Metalloproteinases | Extracellular space | Substance P (full-length) | Substance P (1-9) | Batimastat, Ilomastat |
Angiotensin-Converting Enzyme | Blood plasma, Endothelium | Substance P (full-length) | Substance P (1-9) | Captopril, Lisinopril |
Endopeptidase 24.11 (NEP) | Neuronal membranes | Substance P (full-length) | Multiple fragments | Phosphoramidon, Thiorphan |
Dipeptidyl Peptidase IV | Plasma, Endothelium | Substance P (1-9) | Smaller peptides | Sitagliptin, Vildagliptin |
The formation of Substance P (1-9) is mediated by specific endopeptidases that hydrolyze peptide bonds at the C-terminus. Matrix metalloproteinases and angiotensin-converting enzyme are the primary enzymes responsible for cleaving the Gly⁹-Leu¹⁰ bond of Substance P, releasing the dipeptide Leu-Met and yielding the nonapeptide Substance P (1-9) (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly) [3] [5]. Angiotensin-converting enzyme, a zinc metallopeptidase, additionally inactivates intact Substance P in blood plasma but contributes to Substance P (1-9) accumulation due to its slower degradation kinetics [1] [3].
In contrast, endopeptidase 24.11 (neutral endopeptidase) preferentially hydrolyzes Substance P at the Gln⁶-Phe⁷ and Phe⁷-Phe⁸ bonds, generating smaller fragments like Substance P (1-7) [5] [10]. This differential cleavage specificity results in distinct metabolic fates:
Peptidase inhibitors significantly alter metabolite profiles. For instance, angiotensin-converting enzyme inhibitors increase plasma Substance P (1-9) levels, while phosphoramidon (an endopeptidase 24.11 inhibitor) shifts metabolism toward Substance P (1-9) [5] [10].
The bioactivity of Substance P (1-9) is governed by its N-terminal structural domain, which contrasts sharply with the C-terminal domain required for neurokinin 1 receptor activation. Key features include:
Table 2: Structure-Activity Relationships of Substance P Fragments
Fragment | Structural Features | Receptor Targets | Primary Bioactivities |
---|---|---|---|
Substance P (full) | Amphiphilic; C-terminal -Leu-Met-NH₂ motif | Neurokinin 1 receptor (high affinity) | Neurogenic inflammation, Pain transmission |
Substance P (1-9) | Polycationic N-terminus; Free C-terminal glycine | Mas-related G protein-coupled receptor X2 | Mast cell degranulation, Immunomodulation |
Substance P (1-7) | Short N-terminal core; No C-terminal charges | Unknown orphan receptor | Anti-nociception, Bradycardic effects |
Substance P (5-11) | C-terminal conserved domain | Neurokinin 1 receptor | Hyperalgesia, Motoneuron depolarization |
Functional studies confirm that Substance P (1-9) retains approximately 30-50% of the potency of intact Substance P in activating Mas-related G protein-coupled receptor X2, inducing calcium mobilization and β-hexosaminidase release in mast cells [3]. However, it is inactive in neurokinin 1 receptor-dependent assays like smooth muscle contraction [3] [6]. Modifications to the N-terminus (e.g., acetylation of Arg¹) abolish Mas-related G protein-coupled receptor X2 activation, underscoring the critical role of N-terminal charge distribution [3] [10].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8